N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide
Description
N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
Properties
IUPAC Name |
N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-19-9-5-17-14(19)11-21-7-3-13(4-8-21)16(22)20(2)12-15-18-6-10-23-15/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYVXODMNUBBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)C(=O)N(C)CC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the piperidine derivative with 1-methylimidazole under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with a similar imidazole ring structure.
Thiazole Derivatives: Compounds containing the thiazole ring, which share some chemical properties.
Piperidine Derivatives: Compounds with the piperidine ring, used in various pharmaceutical applications.
Uniqueness
N-methyl-1-[(1-methylimidazol-2-yl)methyl]-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
